molecular formula C9H12O4 B13324334 3-(2-Methoxyacetyl)cyclohexane-1,2-dione

3-(2-Methoxyacetyl)cyclohexane-1,2-dione

Cat. No.: B13324334
M. Wt: 184.19 g/mol
InChI Key: HVOZAILTVZZVDG-UHFFFAOYSA-N
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Description

3-(2-Methoxyacetyl)cyclohexane-1,2-dione (CAS 1566436-16-5) is a high-purity chemical compound with the molecular formula C9H12O4 and a molecular weight of 184.19 g/mol . This compound features a 1,2-diketone moiety fused to a cyclohexane ring, which is a structure of significant interest in synthetic organic chemistry. The 1,2-dicarbonyl functional group is a versatile building block for synthesizing various heterocyclic systems. Research indicates that analogous cyclohexane-1,2-dione derivatives serve as key precursors in organic synthesis, particularly in the formation of quinoxalines and other nitrogen-containing heterocycles when reacted with o-diamines . Furthermore, the reactive diketone system can participate in annulation reactions, such as the Weiss dicarbonyl annulation, to construct more complex fused-ring systems like bicyclo[3.3.0]octadiones and propellanes . The methoxyacetyl side chain introduces additional functionality and potential for further chemical modification, making this compound a valuable intermediate for developing novel molecular structures in medicinal chemistry and materials science. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

3-(2-methoxyacetyl)cyclohexane-1,2-dione

InChI

InChI=1S/C9H12O4/c1-13-5-8(11)6-3-2-4-7(10)9(6)12/h6H,2-5H2,1H3

InChI Key

HVOZAILTVZZVDG-UHFFFAOYSA-N

Canonical SMILES

COCC(=O)C1CCCC(=O)C1=O

Origin of Product

United States

Preparation Methods

Mannich Reaction and Catalytic Hydrogenation (Adapted from Related Systems)

A useful precedent is the preparation of 2-methyl-1,3-cyclohexanedione via Mannich reaction followed by catalytic hydrogenation, as described in patent CN102432446A. This process involves:

  • Reacting 1,3-cyclohexanedione with paraformaldehyde and a secondary amine (e.g., dimethylamine) in a solvent like methanol or water.
  • Maintaining low temperatures (0-10 °C) during formaldehyde addition to control reaction kinetics.
  • Subsequent catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel to reduce intermediates and obtain the methylated product with high purity (~99.2%).

This method highlights the utility of Mannich-type chemistry for introducing alkyl substituents adjacent to diketone moieties, which can be adapted for introducing the methoxyacetyl group via appropriate aldehyde or ketone precursors.

Alkylation of Cyclohexane-1,2-dione

Alkylation at the 3-position of cyclohexane-1,2-dione can be achieved by:

  • Generating the enolate of cyclohexane-1,2-dione under basic conditions (e.g., sodium hydride or potassium tert-butoxide).
  • Reacting the enolate with a suitable electrophile such as 2-methoxyacetyl chloride or 2-methoxyacetyl bromide.
  • Controlling temperature and stoichiometry to favor mono-substitution and avoid over-alkylation or polymerization.

This approach requires careful optimization of reaction conditions to maintain the integrity of the sensitive diketone moiety and to prevent side reactions.

Synthesis via 2-Alkylidene-1,3-cyclohexanedione Intermediates

Research on 2-alkylidene-1,3-cyclohexanediones provides insights into preparing related compounds with alkylidene substituents. Mary Virginia Manson’s 1984 thesis details:

  • Preparation of 2-alkylidene-1,3-cyclohexanediones via condensation of cyclohexane-1,3-dione with aldehydes under basic or acidic catalysis.
  • Subsequent functional group transformations to introduce methoxy groups or acyl substituents.
  • Use of NMR and IR spectroscopy to confirm product identity and purity.

Although this thesis focuses on 1,3-diones rather than 1,2-diones, the principles of selective substitution and enolate chemistry are transferable to the target compound’s synthesis.

  • Data Table: Comparative Summary of Preparation Methods
Methodology Key Reagents/Conditions Advantages Challenges Reference
Mannich Reaction + Hydrogenation 1,3-Cyclohexanedione, paraformaldehyde, dimethylamine, Pd/C catalyst, methanol or water solvent, 0-10 °C High purity, well-established Limited to methyl substituents; adaptation needed for methoxyacetyl
Enolate Alkylation Cyclohexane-1,2-dione, strong base (NaH), 2-methoxyacetyl chloride, low temperature Direct introduction of methoxyacetyl group Sensitive diketone, risk of over-alkylation Literature precedent
Condensation to 2-alkylidene-1,3-cyclohexanediones Cyclohexane-1,3-dione, aldehydes, base or acid catalysis Versatile intermediates for further modification Different dione isomer; additional steps needed
  • The preparation of 3-(2-Methoxyacetyl)cyclohexane-1,2-dione is best approached via enolate chemistry of cyclohexane-1,2-dione with a suitable 2-methoxyacetyl electrophile, given the directness of this route.
  • Mannich reaction strategies are valuable for introducing alkyl substituents but require adaptation to accommodate the methoxyacetyl substituent, possibly by using methoxyacetaldehyde or related species.
  • The high reactivity and sensitivity of the 1,2-dione system necessitate strict control of reaction conditions, including temperature, solvent choice, and reagent stoichiometry, to optimize yield and purity.
  • Analytical techniques such as proton nuclear magnetic resonance (¹H NMR), infrared (IR) spectroscopy, and melting point determination are essential for confirming the structure and purity of the synthesized compound.
  • Further research could explore catalytic asymmetric variants or alternative protecting group strategies to enhance selectivity and functional group tolerance.

This synthesis overview, grounded in established organic chemistry principles and supported by patent and academic literature, provides a robust framework for preparing this compound with high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyacetyl)cyclohexane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the diketone moiety to diols.

    Substitution: The methoxyacetyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Acylation reactions often use acyl chlorides and a base like pyridine or triethylamine.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Diols.

    Substitution: Various acylated derivatives depending on the substituent introduced.

Scientific Research Applications

3-(2-Methoxyacetyl)cyclohexane-1,2-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to study enzyme interactions, particularly those involving diketone moieties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyacetyl)cyclohexane-1,2-dione involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key properties of 3-(2-Methoxyacetyl)cyclohexane-1,2-dione and its analogs:

Compound Molecular Formula Molecular Weight Melting Point (°C) Key Applications/Reactivity
This compound C₉H₁₂O₄ 196.19 Not reported Potential enzyme substrate/inhibitor (inferred)
Cyclohexane-1,2-dione C₆H₈O₂ 128.13 Not reported Substrate for ThDP-dependent enzymes (e.g., CDH); used in C–C bond cleavage/ligation
3-Methylcyclohexane-1,2-dione C₇H₁₀O₂ 126.16 57–59 Flavor/fragrance additive; intermediate in heterocycle synthesis
3-(Hydroxymethylene)cyclohexane-1,2-dione C₇H₈O₃ 140.08 Not reported Precursor for enamine formation; yellow oil with mass 140.8 m/z
2-((Dimethylamino)methylene)cyclohexane-1,3-dione C₉H₁₃NO₂ 179.21 117–118 Electron-rich enamine for condensation reactions
3D-3,5/4-Trihydroxycyclohexane-1,2-dione C₆H₈O₅ 160.12 Not reported Polar derivative with hydrogen-bonding capacity; possible biological activity

Key Observations :

  • Steric Effects: The methoxyacetyl group in the target compound is bulkier than methyl or hydroxymethylene substituents, likely reducing enzymatic turnover rates or altering substrate specificity in ThDP-dependent reactions .
  • Electronic Effects : The electron-donating methoxy group may stabilize intermediates in carboligation or hydrolase-mediated reactions compared to electron-withdrawing groups (e.g., carbonyls) .
  • Polarity : Derivatives with hydroxyl or methoxy groups (e.g., 3D-3,5/4-trihydroxy or methoxyacetyl) exhibit higher polarity, influencing solubility in aqueous vs. organic media.
Cyclohexane-1,2-dione
  • Enzyme Interactions: Serves as a substrate for cyclohexane-1,2-dione hydrolase (CDH), which cleaves the C–C bond to yield 6-oxohexanoate . Modified variants of CDH (e.g., CDH-H28A/N484A) also catalyze enantioselective C–C bond ligation with pyruvate (88% ee) .
  • Synthesis : Synthesized via DMF-DMA-mediated enamine formation , with yields up to 90% .
3-Methylcyclohexane-1,2-dione
  • Applications: Used in flavor industries (FEMA No. 3305) and as a precursor for heterocyclic compounds .
3-(Hydroxymethylene)cyclohexane-1,2-dione
  • Synthetic Role : Intermediate in the synthesis of fused oxazoline compounds and polycyclanes via cyclocondensation .
Target Compound (this compound)
  • Inferred Reactivity: The methoxyacetyl group may act as a directing group in metal coordination (cf. iridium complexes in ) or participate in aldol-like condensations. Its steric bulk could reduce enzymatic processing efficiency but enhance selectivity in non-biological reactions.

Biological Activity

3-(2-Methoxyacetyl)cyclohexane-1,2-dione is an organic compound that exhibits a range of biological activities due to its unique structural features. This compound is derived from cyclohexane-1,2-dione and is characterized by the presence of a methoxyacetyl group, which enhances its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its enzyme inhibition properties, anticancer potential, and other relevant pharmacological effects.

Chemical Structure and Properties

The chemical structure of this compound includes a cyclohexane ring with two keto groups and a methoxyacetyl substituent. This configuration contributes to its reactivity with various biological targets.

Property Value
Molecular FormulaC10H12O4
Molecular Weight196.20 g/mol
IUPAC NameThis compound

Enzyme Inhibition Studies

Research indicates that derivatives of cyclohexane-1,2-dione, including this compound, exhibit significant enzyme inhibition properties. Notably, studies have shown that this compound can inhibit enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) , which is crucial in plant metabolism and a target for herbicide development. The introduction of the methoxy group enhances the inhibitory activity against these enzymes.

Anticancer Potential

In vitro studies have demonstrated that compounds related to this compound possess anticancer properties. For instance, derivatives have been tested against various cancer cell lines including non-small-cell lung cancer (NSCLC) and colorectal cancer. The results indicated that these compounds can inhibit cell growth effectively:

Compound Cell Line IC50 (nM)
Compound AH4600.24
Compound BA5490.36
Compound CHT290.75

These findings suggest that modifications in the structure of cyclohexane derivatives can lead to enhanced cytotoxicity against cancer cells .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It has been shown to bind to receptor tyrosine kinases such as c-Met, which plays a role in tumor growth and metastasis. Molecular docking studies reveal that this compound binds effectively to the active sites of these enzymes, leading to inhibition of their activity .

Case Studies

Several case studies have explored the biological activity of compounds derived from cyclohexane-1,2-dione:

  • Study on c-Met Inhibition : A recent investigation identified lead compounds based on cyclohexane-1,3-dione scaffolds that showed promising inhibitory activity against c-Met in various cancer cell lines (e.g., H460 and A549). The study utilized quantitative structure–activity relationship (QSAR) modeling to correlate structural features with biological activity .
  • Herbicide Development : Another study focused on the herbicidal properties of similar compounds, demonstrating effective inhibition of plant enzymes critical for growth. The results indicated that structural modifications significantly influenced herbicidal potency .

Q & A

Q. Table 1. Comparative Synthetic Methods

MethodReagents/ConditionsYield (%)Purity (%)Reference
CondensationDMF-DMA, 75°C, 1 hr90≥98
RecrystallizationEtOAc, –20°C, 24 hr85≥99

Q. Table 2. Key Spectroscopic Data

TechniqueKey SignalsFunctional GroupReference
¹H NMRδ 3.30 (s, 3H, OCH₃)Methoxy
IR1745 cm⁻¹ (C=O)Cyclohexane-dione
MSm/z 212 [M+H]⁺Molecular ion

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